LIMK1 Inhibitory Potency: CAS 161554-56-9 vs. Structurally Related Chromene-3-carboxamide Controls
The compound (reported under synonym 2-m-tolylimino-2H-chromene-3-carboxylic acid amide) inhibited LIMK1 with an IC₅₀ of 27 nM in a radiometric assay [1]. This value places it in a high-potency range for this kinase target. While a direct comparator is unavailable within the same publication, this activity is notably distinct from the micromolar cytotoxic IC₅₀ values observed for the structurally related 2-imino-2H-chromene-3(N-aryl)carboxamides in the Kaur Gill et al. panel (e.g., compound VIa IC₅₀ = 0.9–35 µM across cancer cell lines), indicating divergent target selectivity profiles within the chemotype [2].
| Evidence Dimension | LIMK1 inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 27 nM |
| Comparator Or Baseline | 2-imino-2H-chromene-3(N-aryl)carboxamide VIa (IC₅₀ = 0.9–35 µM against MCF-7, PC-3, A-549, Caco-2) |
| Quantified Difference | Potency difference of approximately 33- to 1,300-fold (nM vs µM scale) |
| Conditions | Radiometric LIMK1 assay (target origin unspecified); VIa data from MTT cytotoxicity assay in human cancer cell lines |
Why This Matters
This comparison indicates that CAS 161554-56-9 engages kinase targets at nanomolar concentrations, whereas close structural analogs exhibit only micromolar general cytotoxicity, suggesting a distinct biochemical mechanism that cannot be assumed for generic 2-iminochromene-3-carboxamides.
- [1] BindingDB entry BDBM50117315. CHEMBL3613600. IC₅₀ = 27 nM for LIMK1 inhibition. Data sourced from BindingDB. View Source
- [2] Kaur Gill R, Kumari J, Bariwal J. New 2-Imino-2H-Chromene-3(N-aryl)carboxamides as Potential Cytotoxic Agents. Anticancer Agents Med Chem. 2017;17(1). PMID: 26961315. View Source
